molecular formula C7H2BrF2NS B12981835 2-Bromo-5,6-difluorobenzo[d]thiazole

2-Bromo-5,6-difluorobenzo[d]thiazole

Cat. No.: B12981835
M. Wt: 250.07 g/mol
InChI Key: ZMKZTKLJDUUHNM-UHFFFAOYSA-N
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Description

2-Bromo-5,6-difluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2BrF2NS. It is a derivative of benzo[d]thiazole, featuring bromine and fluorine substituents at the 2, 5, and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-difluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and a solvent like acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the substitution reactions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[d]thiazole derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Bromo-5,6-difluorobenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-difluorobenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-difluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These substituents enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C7H2BrF2NS

Molecular Weight

250.07 g/mol

IUPAC Name

2-bromo-5,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H

InChI Key

ZMKZTKLJDUUHNM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)Br

Origin of Product

United States

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